3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with two methoxy groups, a piperidine ring substituted with an isobutylsulfonyl group, and a propionyl group linking these two rings. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl core. This core can be synthesized through the methylation of phenol derivatives. Subsequent steps include the formation of the piperidine ring and its functionalization with the isobutylsulfonyl group. The final step involves the coupling of these two components using appropriate reagents and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs for various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-(2,4-Dimethoxyphenyl)propionic acid: Similar core structure but lacks the piperidine and isobutylsulfonyl groups.
3-(2,4-Dimethoxyphenyl)acetone: Similar core structure but different functional groups.
Uniqueness: The presence of the piperidine ring and the isobutylsulfonyl group in 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5S/c1-15(2)14-27(23,24)18-9-11-21(12-10-18)20(22)8-6-16-5-7-17(25-3)13-19(16)26-4/h5,7,13,15,18H,6,8-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJDGMAYMBTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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